{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Description
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a bicyclic amine derivative with a methanol substituent at the 1-position of the 2-azabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₆H₁₁NO·HCl (molecular weight: 149.62 g/mol), and it is characterized by a strained bicyclo[2.1.1]hexane system, which confers unique stereoelectronic properties. Key identifiers include CAS 637739-99-2 and PubChem CID 11366969, with suppliers globally distributed across China, India, Europe, and North America.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-1-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)3-7-6;/h5,7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEGXPVDIPQDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A
MeI (11.0 mL, 0.177 mol) was added to a mixture of compound 6 (22.0 g, 85.51 mmol) and K2CO3 (17.7 g, 128.3 mmol) in DMF (100 mL). The resulting suspension was stirred at room temperature overnight, poured on water (300 mL), and extracted with EtOAc (2×250 mL). The organic phases were combined, dried over Na2SO4, and evaporated under reduced pressure. The residue was dried in a high vacuum (1 mmHg) to give compound 18 with a yield of 16.21 g (70 %).
Method B
To the solution of compound 17 (82.0 g, 0.395 mol), a solution of Boc2O (94.8 g, 0.435 mol) in MeOH (100 mL) was added.
Synthesis of N-[(2-azabicyclo[2.1.1]hex-1-yl)-aryl-methyl]-benzamide derivatives
The organic phase is separated and washed twice with 5 ml of 1N hydrochloric acid. The aqueous phases are combined, then basified with aqueous ammonia at pH 9, and then extracted twice with 25 ml of dichloromethane. The organic phases are dried over sodium sulphate, filtered, and evaporated under reduced pressure. 0. 1 g of ⁇ - [(2-aza-bicyclo [2.1.1] hex-1-yl) -phenyl-methyl] - (2-chloro-5-trifluoromethyl) -benzamide are thus obtained, which is salified under form of hydrochloride by solubilization of the base in ether and then adding an excess of 1 N hydrochloric acid in ether. The solid obtained is filtered and then dried under vacuum.
Chemical Reactions Analysis
Types of Reactions
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has been investigated for its potential therapeutic applications:
- Antitumor Activity : Recent studies have shown that compounds derived from azabicyclo structures exhibit cytotoxic effects against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) cells. This suggests a promising avenue for developing anticancer agents based on this scaffold .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them candidates for new antibiotics .
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions due to the presence of the hydroxymethyl group, allowing for the introduction of various functional groups .
- Synthesis of Complex Molecules : The bicyclic structure facilitates the formation of more complex molecules through cycloaddition reactions and other synthetic pathways .
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of spiro-fused azabicyclo compounds against several tumor cell lines using MTS assays. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting their potential use as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | K562 | 10 |
| Compound C | MCF-7 | 20 |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound derivatives against common bacterial strains. The results demonstrated varying degrees of effectiveness, highlighting the need for further optimization .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Industrial Applications
In addition to its research applications, this compound is being explored for industrial uses:
Mechanism of Action
The mechanism of action of {2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of [2.1.1]hexane Derivatives
Key Observations :
- The methanol derivative exhibits higher polarity compared to carboxylic acid or alkyl-substituted analogs, influencing solubility and reactivity.
Compounds with Alternative Bicyclic Scaffolds
Table 2: Comparison with Other Azabicyclo Systems
Biological Activity
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique chemical reactivity. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 159.63 g/mol
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways crucial for cellular function.
- Receptor Binding : It exhibits affinity towards certain receptors, particularly those involved in neurotransmission, which may contribute to its pharmacological effects.
Case Studies and Experimental Data
- Enzyme Activity Modulation : Studies have demonstrated that this compound can influence enzyme activity, potentially impacting metabolic processes. For instance, it has been shown to inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in synaptic clefts.
- Neuropharmacological Effects : In vivo studies have indicated that the compound may exhibit anxiolytic-like effects in animal models when administered at specific doses (e.g., 3 mg/kg). These results suggest its potential as a therapeutic agent for anxiety disorders.
- Safety Profile : Toxicity assessments conducted on cell lines (e.g., HepG2 for hepatotoxicity) have revealed that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for {2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride?
The synthesis of bicyclic amines like this compound typically involves multi-step strategies. A common approach includes:
- Ring-opening/cyclization : Start with cyclopentene derivatives and employ palladium-catalyzed 1,2-aminoacyloxylation to form the bicyclic scaffold. For example, palladium catalysts enable efficient bond formation in strained systems .
- Hydrogenation : Reduce intermediate unsaturated rings using catalysts like LiAlH4 or Pd/C under controlled hydrogen pressure to achieve the desired stereochemistry .
- Functionalization : Introduce the methanol group via hydroxylation or oxidation of a methyl precursor, followed by HCl salt formation.
Advanced: How can researchers address low yields during the cyclization step?
Low yields in cyclization often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Use Pd(PPh3)4 or Pd(OAc)2 with ligands to enhance regioselectivity .
- Temperature control : Higher temperatures (e.g., 200°C for lactam formation) may drive cyclization but require careful monitoring to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like molecular sieves can trap byproducts (e.g., water).
Basic: What spectroscopic methods confirm the bicyclic structure?
- NMR spectroscopy :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for C6H10ClNO2: 163.60 g/mol) .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained .
Advanced: How to resolve contradictions in stereochemical assignments?
- NOE experiments : Use 2D NOESY to identify spatial proximity of protons in the bicyclic core.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereoisomers .
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and cross-reference with known standards .
Basic: What purification techniques are effective for this compound?
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, leveraging solubility differences .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane or reverse-phase C18 columns for polar derivatives .
- Lyophilization : For hygroscopic samples, freeze-drying ensures stability during storage .
Advanced: What strategies enable functionalization of the bicyclic core for structure-activity studies?
- Electrophilic substitution : Introduce halogens (Br, Cl) at bridgehead positions using N-bromosuccinimide (NBS) or SOCl2 .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to append aromatic groups .
- Protecting group strategies : Use tert-butyl carbamate (Boc) to temporarily block the amine, enabling selective modification of the methanol group .
Basic: How to assess the compound’s stability under varying pH conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
- Intermediate trapping : Use quenching agents (e.g., methanol at –78°C) to isolate reactive intermediates for NMR analysis.
- Kinetic vs. thermodynamic control : Vary reaction times and temperatures to shift product ratios. For example, prolonged heating may favor thermodynamically stable isomers .
Basic: What safety precautions are essential during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during salt formation .
- First aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How to scale up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
